1-Bromo-4-chloro-2-fluoro-5-nitrobenzene
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Overview
Description
1-Bromo-4-chloro-2-fluoro-5-nitrobenzene is a chemical compound with the molecular formula C6H2BrClFNO2 . It has a molecular weight of 254.44 . The compound is a white to off-white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene is 1S/C6H2BrClFNO2/c7-3-1-6(10(11)12)4(8)2-5(3)9/h1-2H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, fluorine, and nitro groups on the benzene ring .Physical And Chemical Properties Analysis
1-Bromo-4-chloro-2-fluoro-5-nitrobenzene is a white to off-white to yellow solid at room temperature . It has a molecular weight of 254.44 .Scientific Research Applications
Crystallographic and Electronic Structure Analysis
- The anisotropic displacement parameters of compounds similar to 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene have been analyzed through crystallographic studies, demonstrating the compound's utility in understanding molecular geometries and intermolecular interactions. These studies are crucial for the development of new materials with specific electronic properties (Mroz et al., 2020).
Heterocyclic Chemistry
- In heterocyclic chemistry, 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene serves as a multireactive building block for synthesizing various nitrogenous heterocycles. These heterocycles are significant in drug discovery, showcasing the compound's role in developing potential therapeutic agents (Křupková et al., 2013).
Molecular Electrostatic Potential (MEP) Studies
- MEP studies on derivatives of 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene provide insights into the nature of intermolecular interactions, which are critical for the design of molecules with desired chemical reactivity and physical properties (Pramanik et al., 2019).
Vibrational Spectroscopy and Ionization Studies
- Research on halobenzene cations, closely related to the structure of 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene, aids in understanding the vibrational spectra and electronic states of such molecules. This knowledge is essential for applications in spectroscopy and the development of analytical techniques (Kwon et al., 2002).
Fluorination Techniques
- The compound has been used to study fluorination techniques, revealing its potential for introducing fluorine atoms into aromatic compounds. Such transformations are valuable for creating new molecules with enhanced biological activity or physical properties (Fedorov et al., 2015).
Safety And Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . It carries the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
1-bromo-4-chloro-2-fluoro-5-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-6(10(11)12)4(8)2-5(3)9/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJCDJCNCFFOIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716483 |
Source
|
Record name | 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-2-fluoro-5-nitrobenzene | |
CAS RN |
1311197-88-2 |
Source
|
Record name | 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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